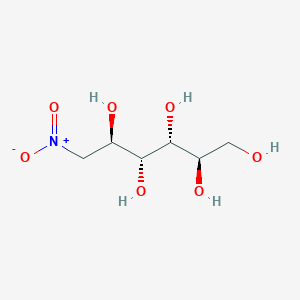

1-Deoxy-1-nitro-D-mannitol

Vue d'ensemble

Description

Méthodes De Préparation

1-Deoxy-1-nitro-D-mannitol can be synthesized through several methods. One common approach involves the reaction of 2-deoxy-D-ribose with nitromethane, leading to a mixture of epimeric 1-nitro-1,3-dideoxy-hexitols, which can be further processed to obtain 3-deoxy-D-glucose and 3-deoxy-D-mannose . Another method involves the nitrous acid deamination of 2-amino-2-deoxy-D-glucose and subsequent reductive amination of the resulting 2,5-anhydro-D-mannose .

Analyse Des Réactions Chimiques

1-Deoxy-1-nitro-D-mannitol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro-alcohols.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: It can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.

Common reagents used in these reactions include nitromethane, nitrous acid, and various reducing agents. The major products formed from these reactions include 3-deoxy-D-glucose, 3-deoxy-D-mannose, and amino derivatives .

Applications De Recherche Scientifique

Voltammetry

Differential Pulse Voltammetry (DPV) : DN-Man is utilized as a reagent in differential pulse voltammetry to monitor the transport processes across the blood-brain barrier (BBB). The compound can be detected at low concentrations (down to 0.5 mmol/L), allowing researchers to study changes in BBB permeability in real-time. This capability is crucial for understanding how various substances cross the BBB and for developing drugs targeting central nervous system disorders.

Mechanism of Action : The interaction of DN-Man with molecular targets related to the BBB facilitates monitoring transport processes, providing insights into neuronal activity and its effects on barrier permeability.

Biomedical Research

Antibacterial Drug Development : DN-Man plays a significant role in the development of new antibacterial agents. Its unique structure allows it to interact with specific pathogens, making it a candidate for designing drugs that target antibiotic-resistant bacteria.

Case Study Example : In studies focusing on bacterial infections, DN-Man has been shown to enhance the efficacy of existing antibiotics when used in combination therapies, thereby reducing the required dosage and minimizing side effects.

Medical Imaging

Synthesis of Radiotracers : DN-Man is involved in synthesizing 2-deoxy-2-fluoro-D-glucose (FDG), a radiotracer widely used in positron emission tomography (PET) scans. FDG is crucial for imaging metabolic activity in tissues, particularly in oncology for tumor detection and monitoring treatment response.

Feasible Synthetic Routes

The synthesis of DN-Man can be achieved through several methods. A common approach involves reacting 2-deoxy-D-ribose with nitromethane, leading to various epimeric forms that can be processed further to yield the desired compound.

Mécanisme D'action

The mechanism of action of 1-Deoxy-1-nitro-D-mannitol involves its interaction with molecular targets and pathways related to the blood-brain barrier. It acts as a voltammetric reagent, facilitating the monitoring of transport processes across the blood-brain barrier .

Comparaison Avec Des Composés Similaires

1-Deoxy-1-nitro-D-mannitol can be compared with other similar compounds such as:

2-Deoxy-D-glucose: This compound is similar in structure but lacks the nitro group, making it more suitable for use in metabolic studies.

The uniqueness of this compound lies in its nitro group, which imparts specific chemical reactivity and applications in voltammetry and biomedical research .

Activité Biologique

1-Deoxy-1-nitro-D-mannitol (DN-Man) is a specialized compound with significant implications in biological research, particularly in the study of blood-brain barrier (BBB) transport and as a potential therapeutic agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of mannitol, modified by the introduction of a nitro group at the first carbon position. Its chemical formula is and it has unique properties that differentiate it from other sugar alcohols.

The primary mechanism through which DN-Man exerts its biological effects is via its interaction with the BBB. It acts as a voltammetric marker , allowing researchers to monitor the transport dynamics of various substances across this critical barrier. The nitro group enhances its reactivity and facilitates specific interactions with biological targets, making it useful in both diagnostic and therapeutic contexts.

1. Blood-Brain Barrier Studies

DN-Man has been extensively used in studies aimed at understanding BBB permeability. It has been shown to cross the BBB slowly, which is characteristic of compounds that do not easily permeate this barrier. Research indicates that DN-Man can be detected at low concentrations using differential pulse voltammetry (DPV), providing real-time measurements of its concentration in the brain over time .

Table 1: Key Findings on DN-Man's Role in BBB Studies

2. Antibacterial Research

DN-Man is also being explored for its potential as an antibacterial agent. Its unique structure allows it to interfere with bacterial metabolic processes, making it a candidate for developing new treatments against specific pathogens .

Case Studies

A notable case study involved the use of DN-Man in a controlled experiment where it was injected into pentobarbital-anesthetized rats to evaluate its transport across the BBB. The results demonstrated significant detection capabilities and highlighted the compound's potential utility in neuropharmacological research .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Applications |

|---|---|---|

| D-Mannitol | No nitro group | Diuretic, renal diagnostic aid |

| 2-Deoxy-D-glucose | Lacks nitro group | Metabolic studies |

| This compound | Contains nitro group | BBB transport studies, antibacterial research |

Propriétés

IUPAC Name |

6-nitrohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915493 | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14199-83-8, 94481-72-8, 6027-42-5 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-nitro-L-galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DN-Man allow researchers to study changes in blood-brain barrier permeability?

A1: DN-Man is detectable at low concentrations using differential pulse voltammetry (DPV) with a carbon fiber microelectrode. [] The researchers found a detection limit of 0.5 mmol/L and a linear relationship between DN-Man concentration and DPV signal. [] When injected intravenously, DN-Man crosses the blood-brain barrier slowly, which is typical for molecules that do not readily permeate this barrier. [] The researchers were able to monitor the concentration of DN-Man in the brain over time using DPV, providing a real-time measurement of blood-brain barrier permeability.

Q2: What is the significance of using electrical stimulation of the locus coeruleus (LC) in this study?

A2: The locus coeruleus (LC) is a brain region known to influence blood-brain barrier permeability through the release of neurotransmitters. [] By electrically stimulating the LC, the researchers aimed to induce a controlled change in blood-brain barrier permeability. They observed that LC stimulation led to a significant increase in DN-Man concentration in the brain, demonstrating the LC's role in modulating the blood-brain barrier. [] This suggests that DN-Man, coupled with DPV, can be used to study the dynamic relationship between neuronal activity and blood-brain barrier permeability.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.